3-(3-PYRIDYL)-2-PROPEN-1-OL
Description
Structural Features and Isomeric Considerations in Pyridyl-Substituted Allylic Alcohols
The structure of 3-(3-pyridyl)-2-propen-1-ol (B14959), with its pyridine (B92270) ring and allylic alcohol moiety, gives rise to interesting structural and isomeric features. The position of the substituent on the pyridine ring is crucial, and isomers such as 3-(2-pyridyl)-2-propen-1-ol (B57313) and 3-(4-pyridyl)-2-propen-1-ol (B63807) exist, each with potentially different chemical reactivity and applications. nih.govsmolecule.com
Pyridyl-substituted allylic alcohols can undergo various isomerization reactions. rsc.org For instance, 2-pyridyl substituted allylic alcohols have been shown to isomerize under both thermal and base-mediated conditions. rsc.org These isomerizations can involve hydride shifts, leading to the formation of different structural isomers. rsc.org The regioselectivity of these reactions, determining which isomer is preferentially formed, is a key area of study.
Furthermore, the double bond in the propenyl chain allows for the existence of (E) and (Z) stereoisomers. The specific stereochemistry can significantly influence the compound's properties and its role in subsequent reactions. The IUPAC name for one of the isomers of a related compound, 3-(2-pyridyl)-2-propen-1-ol, is specified as (E)-3-pyridin-2-ylprop-2-en-1-ol, highlighting the importance of stereoisomerism in this class of compounds. nih.gov
Significance in Organic Synthesis and Advanced Chemical Precursor Applications
This compound and its isomers are valuable precursors in organic synthesis due to the reactivity of both the pyridine ring and the allylic alcohol group. The allylic alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be reduced to a saturated alcohol. The pyridine ring can participate in electrophilic substitution reactions.
These compounds serve as key starting materials for the synthesis of a variety of more complex molecules. For example, 1-(2-pyridyl)-2-propen-1-ol has been utilized as a starting material for the synthesis of the indolizidine skeleton, a core structure found in various alkaloids. acs.org This involves a sequence of reactions including bromination, reduction, and nucleophilic substitution. acs.org
The versatility of pyridyl-substituted allylic alcohols extends to their use in various coupling reactions. Nickel-catalyzed homo- and cross-coupling reactions of allylic alcohols in the presence of bis(pinacolato)diboron (B136004) (B2pin2) have been developed to form 1,5-dienes with excellent regioselectivity. sci-hub.ru This methodology has also been applied to the allylation of aldehydes. sci-hub.ru Additionally, rhodium(III)-catalyzed reactions have been developed for the C6-selective C-H 3-oxoalkylation of 2-pyridones using allylic alcohols as the 3-oxoalkyl source. researchgate.net
Moreover, these compounds are precursors to various biologically relevant molecules. For instance, derivatives of pyridyl-propenone have been investigated as inhibitors of enzymes involved in glycolysis, demonstrating potential as antineoplastic agents. nih.gov The ability to functionalize both the pyridine and alcohol components makes this compound and its isomers powerful tools for the construction of diverse and complex chemical architectures.
Chemical Properties of Pyridyl-Substituted Allylic Alcohols
| Property | Value |
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol amerigoscientific.com |
| CAS Number | 69963-46-8 chemicalbook.com |
| Alternative Name | 3-(3-Pyridinyl)-2-propen-1-ol amerigoscientific.com |
Note: The data in this table is for this compound.
Related Pyridyl-Substituted Compounds and their Applications
| Compound Name | Application/Significance |
| (E)-3-pyridin-2-ylprop-2-en-1-ol | Isomer of the title compound. nih.gov |
| 3-(4-Pyridyl)-2-propen-1-ol | Isomer of the title compound. smolecule.com |
| 1-(2-Pyridyl)-2-propen-1-ol | Starting material for indolizidine synthesis. acs.org |
| 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | PFKFB3 kinase inhibitor with potential antineoplastic properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2 |
InChI Key |
RSFCHWDTMRVOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Pyridyl 2 Propen 1 Ol and Its Substituted Analogues
Direct Synthetic Routes to 3-(3-PYRIDYL)-2-PROPEN-1-OL (B14959)
The synthesis of this compound can be achieved through several distinct chemical pathways. One common method involves the reduction of a corresponding carboxylic acid. For instance, 3-(3-pyridyl)propenoic acid can be converted to the target allylic alcohol. This transformation is typically accomplished using a mixed anhydride (B1165640) method, where the carboxylic acid is first activated with ethyl chloroformate in the presence of a base like triethylamine, followed by reduction of the resulting anhydride with a hydride reagent such as sodium borohydride.
Another established route begins with 3-pyridinecarboxaldehyde, which undergoes a condensation reaction with propargyl alcohol. This reaction is generally performed in the presence of a base, such as potassium carbonate, under reflux conditions. The mechanism proceeds through a nucleophilic addition followed by a dehydration step to yield the final product.
A third approach utilizes a Grignard reaction. In this method, 3-bromopyridine (B30812) is reacted with propargyl magnesium bromide. The subsequent hydrolysis of the organometallic intermediate furnishes this compound.
Table 1: Direct Synthetic Routes for this compound
| Starting Material(s) | Key Reagents | Reaction Type |
|---|---|---|
| 3-(3-Pyridyl)propenoic acid | 1. Triethylamine, Ethyl chloroformate 2. Sodium borohydride | Mixed Anhydride Reduction |
| 3-Pyridinecarboxaldehyde, Propargyl alcohol | Potassium carbonate | Condensation/Dehydration |
| 3-Bromopyridine, Propargyl magnesium bromide | - (followed by hydrolysis) | Grignard Reaction |
Synthesis of Halogenated Derivatives of this compound
Halogenated analogs of pyridyl propenols are significant, often serving as intermediates for cross-coupling reactions or possessing unique electronic properties.
Synthesis of 3-(4-Chlorophenyl)-3-(3-pyridyl)-2-propen-1-ol
The synthesis of 3-(4-chlorophenyl)-3-(3-pyridyl)-2-propen-1-ol is a key step for creating more complex structures. For example, this compound serves as a precursor for 3-(4-chlorophenyl)-3-(3-pyridyl)-2-propenal via oxidation. The synthesis of the alcohol itself can be accomplished through a Grignard-type reaction. A likely pathway involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 3-(4-chlorobenzoyl)pyridine. Alternatively, the addition of a 3-pyridylmagnesium halide to 4-chlorocinnamaldehyde (B90052) would also yield the target compound. The resulting alcohol can be oxidized using manganese dioxide in a solvent like chloroform (B151607) to produce the corresponding aldehyde. sorbonne-universite.fr
Synthesis of (Z)-3-(4-Bromophenyl)-3-(3-pyridyl)-2-propen-1-ol N-Oxide
The synthesis of (Z)-3-(4-bromophenyl)-3-(3-pyridyl)-2-propen-1-ol N-oxide is a multi-step process that first requires the formation of the precursor alcohol, followed by the oxidation of the pyridine (B92270) nitrogen.
The precursor, 1-(4-bromophenyl)-1-(3-pyridyl)-2-propen-1-ol, can be synthesized via a nucleophilic addition of a vinyl organometallic reagent to a ketone. researchgate.netchemsynthesis.com Specifically, vinylmagnesium bromide is added to 4-bromo-3'-pyridylketone. This reaction creates the tertiary allylic alcohol structure.
The subsequent N-oxidation of the pyridine ring can be achieved using a suitable oxidizing agent. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The choice of reagent and conditions is crucial to selectively oxidize the nitrogen without affecting the allylic alcohol or the double bond. The stereochemistry of the double bond, in this case, the (Z)-isomer, would typically be set during the initial synthesis of the propenol or through subsequent isomerization steps.
Table 2: Synthesis of Halogenated Derivatives
| Target Compound | Plausible Synthetic Steps | Key Reagents |
|---|---|---|
| 3-(4-Chlorophenyl)-3-(3-pyridyl)-2-propen-1-ol | Grignard reaction | Vinylmagnesium bromide, 3-(4-Chlorobenzoyl)pyridine |
| (Z)-3-(4-Bromophenyl)-3-(3-pyridyl)-2-propen-1-ol N-Oxide | 1. Grignard reaction 2. N-Oxidation | 1. Vinylmagnesium bromide, 4-Bromo-3'-pyridylketone 2. m-CPBA |
Synthetic Strategies for Related Pyridyl-Substituted Propen-1-ols
The synthetic principles applied to this compound can be extended to its isomers and related structures, often with a focus on controlling selectivity.
Approaches to 1-(2-Pyridyl)-2-propen-1-ol and its Analogues
The isomeric compound 1-(2-pyridyl)-2-propen-1-ol is a valuable starting material for the synthesis of the indolizidine skeleton, a core structure in various alkaloids. sigmaaldrich.comchemrxiv.org The most direct route to this alcohol is the vinylation of commercially available picolinaldehyde (2-pyridinecarboxaldehyde). sigmaaldrich.comchemrxiv.orgthieme-connect.com This reaction typically involves the addition of a vinyl nucleophile, such as vinylmagnesium bromide or vinyllithium, to the aldehyde carbonyl group. This approach has been utilized as the first step in the multi-step synthesis of (±)-lentiginosine. sigmaaldrich.comchemrxiv.org
Regio- and Stereoselective Syntheses of Pyridyl Allylic Alcohols
Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. For pyridyl allylic alcohols, several strategies have been developed. One effective method involves the coupling of 2-(phenylsulfonyl)ethyl pyridines with various aldehydes. stackexchange.com This reaction proceeds through an addition-elimination mechanism, leading directly to vinylpyridine allylic alcohols with good yield and high stereocontrol. stackexchange.com
Furthermore, de novo synthesis strategies offer a highly convergent means of producing substituted pyridines. researchgate.net One such approach involves the metallacycle-mediated union of readily available allylic alcohols and aldehydes, allowing for the construction of the pyridine ring with complete regiochemical control. researchgate.net For stereoselective synthesis, copper(I)-mediated allylic substitution reactions provide a powerful tool. These reactions can proceed with high anti-S_N2' selectivity, allowing for the predictable transfer of chirality from an optically enriched allylic precursor to the final product. molaid.com
Table of Mentioned Compounds
Copper-Mediated Carbometallation in Allylic Alcohol Synthesis
The synthesis of allylic alcohols, a key structural motif in many complex organic molecules, can be effectively achieved through copper-mediated carbometallation reactions. nsf.govrsc.org This approach is valued for its ability to create polysubstituted olefins with defined stereochemistry, particularly tri- and tetra-substituted alkenes with high E/Z selectivity. rsc.org
Copper-catalyzed carbometallation of alkynes is a cornerstone of this methodology. The reaction typically involves the syn-addition of an organocopper reagent across the carbon-carbon triple bond of an alkyne. researchgate.net This process generates a vinylcopper intermediate which can then be trapped by a variety of electrophiles to yield a functionalized alkene. rsc.org For the synthesis of allylic alcohols, this strategy can be adapted in several ways.
One prominent method involves the copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides, followed by a tandem 1,2-reduction. nsf.govnih.gov This modular procedure allows for the synthesis of diverse allylic alcohols from readily available starting materials. The process is initiated by the generation of an acyl halide, which then undergoes oxidative addition to an alkenyl copper species to form a copper(III) complex. Reductive elimination yields an α,β-unsaturated ketone, which is subsequently reduced to the desired allylic alcohol. nsf.gov The reaction conditions are generally mild and tolerate a variety of functional groups. nsf.gov
Another approach is the carbocupration of alkynes that already possess a directing group, such as a hydroxyl group in propargylic alcohols. beilstein-journals.org The hydroxyl group can direct the carbometallation to occur with high regio- and stereoselectivity. beilstein-journals.org In copper-catalyzed reactions, this typically proceeds via an anti-addition. beilstein-journals.org A four-step procedure for such transformations has been described:
Deprotonation of the allylic alcohol and subsequent chelation of the organocopper reagent. rsc.org
Copper-catalyzed carbomagnesiation of the most stable conformer. rsc.org
Transmetalation from copper to magnesium. rsc.org
Subsequent β-elimination to yield the product. rsc.org
The choice of organometallic reagent is crucial. While Gilman cuprates (R₂CuLi) can react with monosubstituted alkynes, they often lead to deprotonation. rsc.org Grignard reagents in the presence of a copper catalyst are frequently used for carbomagnesiation reactions. rsc.orgbeilstein-journals.org
| Reaction Type | Key Features | Starting Materials |
| Hydrocarbonylative Coupling / Reduction | Modular, tandem sequence, forms α,β-unsaturated ketone intermediate. nsf.govnih.gov | Alkynes, Alkyl Halides, CO. nsf.govnih.gov |
| Directed Carbometallation | High regio- and stereoselectivity guided by a functional group. beilstein-journals.org | Propargylic alcohols, Organocopper reagents. beilstein-journals.org |
| General Carbocupration | cis-stereoselective addition to alkynes, forms vinylcopper intermediate. rsc.org | Alkynes, Organocopper reagents. rsc.org |
Functionalization and Derivatization of the Pyridine Moiety in Propen-1-ol Systems
Once the this compound scaffold is constructed, the pyridine ring itself can be further modified to create a diverse range of analogues. The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. uiowa.edu
Electrophilic aromatic substitution on the pyridine ring is a common strategy for functionalization. Reactions such as nitration or halogenation can introduce new functional groups onto the ring. However, the nitrogen atom deactivates the ring towards electrophilic attack, often requiring harsh conditions. The position of substitution is directed by the nitrogen atom, typically favoring the 3-position. uiowa.edu
More advanced C–H functionalization methods offer powerful alternatives for derivatization, often with greater selectivity and milder conditions. nih.gov These strategies can be used to introduce alkyl or aryl groups at positions that are difficult to access through classical methods. For instance, palladium-catalyzed C–H arylation has been used to functionalize pyridines at the C3 position. nih.gov
Metalation of the pyridine ring followed by reaction with an electrophile is another versatile approach. While organolithium reagents can lead to undesired nucleophilic addition, other bases like n-butylsodium can selectively deprotonate the pyridine ring at the C4 position. nih.gov The resulting 4-sodiopyridine can then react with various alkyl halides or, after transmetalation to zinc, participate in Negishi cross-coupling reactions with aromatic halides. nih.gov This allows for the late-stage installation of the pyridyl moiety into complex molecules. nih.gov
The reactivity of the pyridine ring can also be modulated by converting it to a pyridine N-oxide. This transformation activates the ring for different types of reactions. For example, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents in photoredox catalysis, enabling the alkylation of the pyridine ring. acs.org
| Functionalization Method | Reagents/Catalysts | Position(s) Functionalized |
| Electrophilic Substitution | Nitrating agents, Halogens | Typically C3 uiowa.edu |
| C-H Arylation | Pd(OAc)₂ / 1,10-phenanthroline | C3 nih.gov |
| Metalation-Alkylation | n-Butylsodium, Alkyl Halides | C4 nih.gov |
| Metalation-Cross-Coupling | n-Butylsodium, ZnCl₂, Pd catalyst, Aryl Halides | C4 nih.gov |
| Pyridine N-Oxide Activation | Photoredox catalyst, HAT agent | Various acs.org |
Chemical Reactivity and Transformation Pathways of 3 3 Pyridyl 2 Propen 1 Ol
Reactions Involving the Allylic Alcohol Functionality
The allylic alcohol moiety in 3-(3-pyridyl)-2-propen-1-ol (B14959) is a key site for various chemical reactions, including oxidation, reduction, esterification, and etherification.
Oxidation and Reduction Chemistry of the Hydroxyl Group
The hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde, 3-(3-pyridyl)-2-propenal, or further to the carboxylic acid, 3-(3-pyridyl)-2-propenoic acid. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed for this transformation.
Conversely, the reduction of the hydroxyl group is less common, with reactions typically favoring the saturation of the propenyl double bond. However, under specific conditions, the hydroxyl group can be targeted. For instance, in related pyridyl propenol systems, reduction to form saturated alcohols has been observed using reagents like lithium aluminum hydride or sodium borohydride.
Esterification and Etherification Protocols
The hydroxyl group readily undergoes esterification with various carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis. General methods for esterification often involve the use of coupling reagents or acid catalysis. organic-chemistry.org
Etherification, the formation of an ether linkage, can be achieved by reacting this compound with alkyl halides or other suitable electrophiles in the presence of a base. For example, the reaction with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst can yield the corresponding glycidyl (B131873) ether. google.com
Hydrogenation and Saturation of the Alkene Moiety
Catalytic hydrogenation of this compound leads to the saturation of the carbon-carbon double bond, yielding 3-(3-pyridyl)-propan-1-ol. A common catalyst for this transformation is palladium on carbon (Pd/C). This reaction is often selective for the alkene, leaving the pyridine (B92270) ring and the hydroxyl group intact, especially under mild conditions (e.g., 1 atm H₂).
Reactions Involving the Propenyl Double Bond
The propenyl double bond in this compound is susceptible to electrophilic attack due to its electron-rich nature.
Electrophilic Additions to the Olefinic System
The addition of halogens, such as bromine (Br₂), to the double bond of pyridyl propenol derivatives has been reported. mdpi.comresearchgate.net This reaction typically proceeds through a bromonium ion intermediate, which can then be attacked by a nucleophile. In some cases, this electrophilic addition can initiate a domino reaction, leading to the formation of more complex heterocyclic structures like indolizinium salts. mdpi.comresearchgate.net
Hydrohalogenation, the addition of hydrogen halides (e.g., HBr), also occurs across the double bond. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, leading to the formation of a carbocation intermediate. pressbooks.pub In the context of pyridyl propenols, the addition of HBr has been used to form bromohydrin intermediates. mdpi.comresearchgate.net
Table 1: Summary of Key Reactions of this compound
| Reaction Type | Functional Group | Reagents | Product(s) | Reference(s) |
| Oxidation | Allylic Alcohol | KMnO₄, CrO₃ | 3-(3-Pyridyl)-2-propenal, 3-(3-Pyridyl)-2-propenoic acid | |
| Hydrogenation | Alkene | Pd/C, H₂ | 3-(3-Pyridyl)-propan-1-ol | |
| Halogenation | Alkene | Br₂ | Dibromoalkane derivative | mdpi.comresearchgate.net |
| Hydrohalogenation | Alkene | HBr | Bromohydrin derivative | mdpi.comresearchgate.net |
| Esterification | Allylic Alcohol | Carboxylic Acid/Derivative | Ester | organic-chemistry.org |
| Etherification | Allylic Alcohol | Alkyl Halide, Base | Ether | google.com |
Nucleophilic Additions and Conjugate Reactions
The propenol moiety in this compound contains an electron-deficient double bond, making it susceptible to nucleophilic attack. While the allylic alcohol itself is a modest electrophile, its reactivity can be significantly enhanced by oxidation to the corresponding α,β-unsaturated aldehyde or ketone, known as an azachalcone. This transformation makes the β-carbon highly electrophilic and prone to conjugate (Michael) addition reactions.
Furthermore, the isomeric 1-(2-pyridyl)-2-propen-1-ol has been shown to act as a C-3 carbon nucleophile in a substitution reaction with the highly electron-deficient 4,5-dicyanopyridazine, resulting in the displacement of a cyanide group. mdpi.comresearchgate.net This reactivity, where the terminal carbon of the propenyl chain acts as the nucleophile, highlights the complex electronic nature of the pyridyl-propenol system. mdpi.com While this specific reaction was documented for the 2-pyridyl isomer, it suggests that the propenyl chain of the 3-pyridyl analogue could potentially engage in similar nucleophilic behavior under appropriate conditions.
Catalytic hydrogenation of a related unsaturated precursor, 2-(pyridin-3-yl)propen-1-ol, over a palladium on carbon (Pd/C) catalyst represents a formal conjugate addition of hydrogen across the double bond to yield the saturated alcohol. This reaction proceeds via syn-addition of hydrogen and is advantageous for its mild conditions, avoiding the strongly acidic or basic environments that could affect other functional groups.
Reactivity of the Pyridine Ring
N-Oxidation of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a key site for chemical modification, most notably through N-oxidation. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of functionalization. The oxidation of 3-substituted pyridines to their corresponding N-oxides is a well-established process. arkat-usa.org
Research on structurally related 3-pyridyl compounds has demonstrated the feasibility of this reaction. For instance, N-oxide derivatives of phosphonocarboxylic acids bearing a 3-pyridyl group have been successfully synthesized to explore their biological activity. nih.govnih.gov The synthesis typically employs an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). nih.gov This process introduces an N-oxide moiety while maintaining the formal neutrality of the ring system. nih.gov The N-oxidation of various alkylpyridines is an industrially significant reaction, often utilizing hydrogen peroxide as the oxidant. researchgate.net
Table 1: Examples of N-Oxidation on 3-Substituted Pyridines
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Keto ester with 3-pyridyl ring | mCPBA | Corresponding N-oxide | nih.gov |
| 3-Substituted Pyridines (general) | mCPBA | Corresponding N-oxides | arkat-usa.org |
The resulting pyridine N-oxide from this compound would be a valuable intermediate. The N-oxide group can activate the C2 and C4 positions of the pyridine ring for subsequent nucleophilic substitution or C-H functionalization reactions. acs.org
C-H Functionalization and Cross-Coupling Reactions
Direct functionalization of the C-H bonds on the pyridine ring is a powerful strategy for synthesizing more complex molecules. While the inherent electronic properties of pyridine often make meta-C-H functionalization (at C3 and C5) challenging, various catalytic systems have been developed to achieve this transformation. researchgate.net For 3-substituted pyridines, functionalization can be directed to the C2, C4, and C6 positions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental methods for forming new carbon-carbon bonds. thermofisher.com These reactions typically couple an organoboron compound with an organic halide or triflate. thermofisher.com While 2-pyridyl boron reagents are known to be challenging coupling partners, the methodology is broadly applicable to pyridine systems. researchgate.net For instance, palladium-catalyzed coupling reactions have been explored to construct the propenol backbone of pyridyl-propenol derivatives.
A key strategy for modifying the pyridine ring involves its initial conversion to the corresponding N-oxide. Palladium-catalyzed alkenylation of pyridine N-oxides has been shown to proceed with high regioselectivity at the ortho-position (C2). acs.org This suggests a potential two-step pathway for functionalizing this compound: N-oxidation followed by a Pd-catalyzed C-H alkenylation at the C2 or C6 position.
Table 2: Selected Catalytic C-H Functionalization Reactions of Pyridine Derivatives
| Pyridine Substrate | Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |
|---|---|---|---|---|
| Pyridine N-Oxides | Alkenylation | Pd(OAc)₂ | C2 (ortho) | acs.org |
| Pyridine N-Oxides | Arylation | Pd(OAc)₂ / Ag₂CO₃ | C2 (ortho) | acs.org |
| N-(2-pyridyl)pivalamides | Olefination | Rh(III) | C3 (meta) | nih.gov |
Intramolecular Cyclization and Rearrangement Processes
Formation of Nitrogen-Containing Heterocyclic Ring Systems (e.g., Indolizidines)
The synthesis of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry. Indolizidines, which feature a fused bicyclic system with a nitrogen atom at the bridgehead, are a prominent class of alkaloids with significant biological activity. jbclinpharm.org The structure of pyridyl-propenol derivatives makes them attractive precursors for such systems.
Notably, the isomeric compound 1-(2-pyridyl)-2-propen-1-ol is a well-documented starting material for the synthesis of the indolizidine skeleton. researchgate.net A straightforward and effective process involves the treatment of 1-(2-pyridyl)-2-propen-1-ol with bromine. acs.org This initiates an electrophilic addition to the double bond, followed by an intramolecular cyclization where the pyridine nitrogen attacks the intermediate bromonium ion. This sequence forms a bicyclic indolizinium salt. researchgate.netacs.org Subsequent reduction of this salt and further chemical modification can yield complex indolizidine alkaloids like (±)-lentiginosine. researchgate.net
This specific cyclization pathway to form the indolizidine core is geometrically favored for the 2-pyridyl isomer, as the propenol side chain is positioned adjacent to the ring nitrogen. For this compound, a direct intramolecular cyclization involving the pyridine nitrogen to form a standard indolizidine ring is not feasible due to the meta-position of the side chain. However, this reactivity pattern demonstrates the potential of the allyl pyridine framework to participate in complex cyclizations, suggesting that alternative bicyclic or tricyclic systems could potentially be accessed from the 3-pyridyl isomer through different reaction pathways, such as those involving initial functionalization of the C2 or C4 positions. encyclopedia.pub
Domino and Cascade Reaction Sequences
Domino and cascade reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. beilstein-journals.org This approach enhances molecular complexity rapidly and sustainably. beilstein-journals.org The pyridyl-propenol scaffold is well-suited for initiating such reaction sequences.
A prime example, again involving the 1-(2-pyridyl)-2-propen-1-ol isomer, is the domino process used in the synthesis of (±)-lentiginosine. preprints.org This sequence begins with the electrophilic addition of bromine to the alkene, which triggers an intramolecular cyclization to form an indolizinium salt, all in one concerted process. researchgate.netpreprints.org This transformation highlights how a single reagent can initiate a cascade of events by leveraging the inherent reactivity of both the alkene and the pyridine nitrogen.
In a different context, the synthesis of complex substituted cyclohexanols from related azachalcones (the oxidized form of pyridyl-propenols) has been observed to proceed via a tandem reaction sequence involving a Claisen-Schmidt condensation, multiple Michael additions, and an intramolecular aldol (B89426) cyclization. researchgate.net While not starting from the alcohol directly, this illustrates how the 3-pyridyl-propenone framework can participate in multi-step cascade processes.
These examples, particularly from the 2-pyridyl isomer, underscore the potential of the this compound system to engage in complex, multi-step transformations, making it a valuable starting point for the efficient construction of diverse heterocyclic structures.
Coordination Chemistry and Ligand Design Principles Involving Pyridyl Propen 1 Ol Scaffolds
Complexation with Transition Metal Ions
The interaction between pyridyl-propen-1-ol scaffolds and transition metal ions leads to the formation of novel coordination complexes with unique structural and electronic characteristics. researchgate.net The final geometry of these complexes is influenced by the metal ion's preferred coordination number, the reaction environment, and any substituents on the ligand. d-nb.info
X-ray diffraction is a crucial technique for determining the precise three-dimensional structure of metal-ligand complexes in the solid state. acs.org It provides detailed information about bond lengths, angles, and the coordination geometry around the metal ion. frontiersin.org
For example, trinuclear ruthenium clusters have been synthesized using pyridyl-alkoxide ligands. X-ray analysis of these complexes, such as [6-bromopyCHRO]2Ru3(CO)8, reveals that two pyridyl-alkoxide ligands bind to the ruthenium cluster through both their pyridyl nitrogen and hydroxyl oxygen atoms. frontiersin.org The three ruthenium atoms typically form a pseudo-octahedral core. frontiersin.org Similarly, copper(II) complexes with pyridinyl alcohol ligands have been shown to coordinate in a bidentate manner through the nitrogen and oxygen donor atoms, forming stable five-membered rings. d-nb.info The specific structure, whether a monomer or a dimer, can depend on the solvent used during crystallization. d-nb.info
The coordination of 3- and 4-pyridyl alcohol ligands can differ; they often favor a monodentate N-coordination, while 2-pyridyl variants prefer a bidentate N,O-coordination mode. acs.org
Table 1: Selected Crystallographic Data for Metal Complexes with Pyridyl-Alcohol Type Ligands
| Ligand Type | Metal Ion(s) | Coordination Geometry | Key Structural Features | Citation |
| 6-bromopyridine alcohols | Ru(0) | Pseudo-octahedral | Trinuclear cluster; ligands bridge two Ru atoms via N and O donors. | frontiersin.org |
| 2-pyridinyl-1-cyclohexanol | Cu(II) | Square pyramidal | Mononuclear complex; bidentate N,O-coordination. | d-nb.info |
| 2-pyridinyl-1,1-diphenyl methanol (B129727) | Cu(II) | Distorted square planar | Dinuclear complex; bridging alkoxide groups. | d-nb.info |
| o-Carboranylalcohol 2-pyridyl ligand | Co(II) | Octahedral | Bidentate N,O-coordination. | acs.org |
| o-Carboranylalcohol 3-pyridyl ligand | Co(II) | Tetrahedral | Monodentate N-coordination. | acs.org |
The electronic behavior of pyridyl-propen-1-ol ligands is determined by the interaction between the pyridine's π-system and the propenol side chain. The pyridine (B92270) nitrogen acts as a σ-donor, and the ring can engage in π-backbonding with suitable metal centers. diva-portal.org Upon coordination, a ligand-to-metal charge transfer (LMCT) often occurs, which can be studied using UV-Vis spectroscopy. d-nb.info The characteristics of the resulting metal complexes are influenced by the electronic impact of both the terpyridine unit and its substituents, as well as the specific metal ion. nih.gov
In diamagnetic complexes, such as those with Zn(II), coordination of the ligand can shift the π-π* absorption maxima to higher energy. mdpi.com For instance, the fluorescence of some zinc complexes with expanded terpyridine-like ligands is attributed to ligand-centered transitions from electron-rich groups to the pyridine's π* orbitals. mdpi.com The study of redox properties through cyclic voltammetry can further elucidate the electronic structure, revealing whether electrochemical processes are centered on the metal or the ligand. rsc.org For example, the cyclic voltammograms of certain silver(I) complexes with pyridine-containing ligands show quasi-reversible processes associated with the Ag(I)/Ag(II) system. rsc.org
Applications as Ligands in Catalysis
The tunable nature of pyridyl-propen-1-ol scaffolds makes them excellent candidates for designing ligands in homogeneous catalysis. researchgate.net Their ability to form stable complexes with a variety of transition metals is a key advantage. d-nb.info
Introducing chirality to the pyridyl-propen-1-ol framework allows for its use in asymmetric catalysis, a field where such ligands are crucial. researchgate.netdiva-portal.org Chiral pyridyl alcohols, often derived from natural sources like fructose (B13574) or through resolution, have been effectively used in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. dicp.ac.cn In these reactions, the ligand creates a chiral environment around a metal center (e.g., titanium), leading to the formation of optically active secondary alcohols. dicp.ac.cn
These ligands have also been employed in the kinetic resolution of racemic alcohols. thieme-connect.com For example, copper(II) complexes with chiral borabox ligands have been used for the kinetic resolution of pyridyl alcohols via acylation, achieving high selectivity in some cases. thieme-connect.com The absolute configuration of the carbinol carbon in the ligand often dictates the stereochemical outcome of the reaction. diva-portal.org
Pyridyl-propen-1-ol and related scaffolds are used to develop precatalysts for a wide range of organic reactions. nih.gov A precatalyst is a stable complex that is converted into the active catalytic species under the reaction conditions. nih.gov
Oxovanadium(IV) complexes with various O, N, and S donor ligands have been used as precatalysts for the oligomerization of olefins like 2-propen-1-ol. nih.govsemanticscholar.org In the presence of an activator, these systems show high catalytic activity. nih.govsemanticscholar.org Similarly, chromium(III) and cobalt(II) complexes with ligands such as dipicolinate and 4-acetylpyridine (B144475) have been successfully employed as precatalysts for 2-propen-1-ol oligomerization. mdpi.com Ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have demonstrated catalytic activity in alcohol oxidation. frontiersin.org The development of air- and moisture-stable ruthenium(II) precatalysts has further expanded the scope of these applications, enabling diverse transformations under mild conditions. nih.gov
Role in Supramolecular Chemistry and Non-Covalent Interactions
Beyond individual complex formation, pyridyl-propen-1-ol ligands are instrumental in building larger supramolecular structures. uva.escam.ac.uk The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting pyridine nitrogen facilitates the creation of ordered networks through non-covalent interactions. mdpi.comacs.org
These interactions, including hydrogen bonding and π-π stacking, are fundamental in directing the self-assembly of metal complexes into multi-dimensional coordination polymers. acs.orgacs.org For instance, in some copper(II) and zinc(II) complexes with pyridyl-acetylacetonate ligands, intermolecular hydrogen bonds between a coordinated methanol molecule and the pyridine nitrogen atom lead to the formation of ribbon-like supramolecular arrays. acs.org When the pyridyl group is located at the 3- or 4-position of the ring, it tends to encourage the formation of extended networks by acting as an intermolecular bridge, a key strategy in creating new metal-organic frameworks. uva.escam.ac.uk The interplay between coordination bonds and these weaker interactions is a cornerstone of modern crystal engineering and the design of functional materials. hud.ac.uk
Advanced Analytical Characterization of 3 3 Pyridyl 2 Propen 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-(3-pyridyl)-2-propen-1-ol (B14959). By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the pyridyl, vinyl, and carbinol protons are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. For instance, protons on the pyridine (B92270) ring typically resonate at lower fields (higher δ values) due to the deshielding effect of the aromatic ring current. libretexts.org The integration of the peak areas provides a ratio of the number of protons responsible for each signal. libretexts.org Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), with the coupling constant (J), measured in Hertz (Hz), providing information about the dihedral angle between the coupled protons. libretexts.org
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridyl-H | 8.50-8.45 | m | - | 1H |
| Pyridyl-H | 8.10-8.04 | m | - | 1H |
| Pyridyl-H | 7.95-7.90 | m | - | 1H |
| Pyridyl-H | 7.70-7.50 | m | - | 1H |
| Vinylic-H | 6.50-6.30 | m | - | 2H |
| -CH₂OH | 4.30-4.20 | d | 5.0 | 2H |
| -OH | 3.50 | t | 5.0 | 1H |
Note: The chemical shifts and coupling constants are illustrative and can vary depending on the specific derivative and the solvent used. sigmaaldrich.com
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The chemical shifts of the carbon atoms in the pyridine ring, the vinylic carbons, and the carbinol carbon appear in characteristic regions of the spectrum. For example, sp²-hybridized carbons of the pyridine ring and the double bond resonate at lower fields compared to the sp³-hybridized carbinol carbon. researchgate.net
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orguvic.ca A DEPT-135 experiment, for instance, shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. libretexts.orguvic.ca
Table 2: Illustrative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridyl-C (quaternary) | 148.0 |
| Pyridyl-CH | 147.5 |
| Pyridyl-CH | 134.0 |
| Pyridyl-C (quaternary) | 132.0 |
| Pyridyl-CH | 123.5 |
| Vinylic-CH | 130.0 |
| Vinylic-CH | 128.0 |
| -CH₂OH | 63.0 |
Note: Chemical shifts are approximate and can be influenced by the specific derivative and solvent.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to trace out the spin systems within the molecule. uvic.casdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net It is a powerful tool for assigning carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net It is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netresearchgate.net The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the stereochemistry and conformation of the molecule.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It is used to determine the molecular weight and elemental composition of a compound and to obtain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. sorbonne-universite.fr This high accuracy allows for the determination of the elemental formula of a compound by comparing the measured exact mass with the calculated masses of possible formulas. For this compound (C₈H₉NO), the expected monoisotopic mass is approximately 135.0684 g/mol . nih.gov HRMS can confirm this with high confidence, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
For the analysis of this compound and its derivatives, both GC-MS and ESI-MS can be employed, depending on the volatility and thermal stability of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. etamu.eduresearchgate.net The mass spectrometer then records the mass spectrum of the separated components. Electron ionization (EI) is a common ionization method used in GC-MS, which can cause extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used for structural elucidation and identification by comparison with spectral libraries.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for polar and non-volatile molecules. nih.govlibretexts.org In ESI, ions are generated directly from a solution, typically by protonation to form [M+H]⁺ ions. nih.gov This method usually results in minimal fragmentation, with the mass spectrum being dominated by the molecular ion peak. This allows for a straightforward determination of the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information. nih.govdoaj.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is highly effective for the mass analysis of a wide range of molecules, from small organic compounds to large polymers and biomolecules. researchgate.netumich.edu While particularly renowned for its application to large molecules, it is also a valuable tool for characterizing small molecules like this compound and especially its oligomeric or polymeric derivatives. researchgate.net
In a typical MALDI-TOF-MS experiment, the analyte is co-crystallized with a large molar excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid. mdpi.com A pulsed laser irradiates the sample spot, causing the matrix to absorb the laser energy and desorb into the gas phase, carrying the analyte with it in an ionized state. umich.edu The "soft" nature of this ionization process minimizes fragmentation, typically yielding intact molecular ions, such as [M+H]⁺ or [M+Na]⁺. researchgate.net These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), allowing for precise molecular weight determination. researchgate.net
For derivatives of this compound, such as polymers or adducts, MALDI-TOF-MS can provide crucial information beyond just the parent mass.
Table 1: Information Obtainable from MALDI-TOF-MS Analysis
| Parameter | Description | Relevance to this compound Derivatives |
| Molecular Weight | Precise mass of the intact molecule. | Confirms the identity of the synthesized compound and its simple derivatives. |
| Molecular Weight Distribution | For oligomers/polymers, provides the distribution of chain lengths (polydispersity). | Characterizes polymerization products of this compound. |
| End-Group Analysis | Identification of the chemical groups at the termini of a polymer chain. | Confirms the initiator and terminator fragments used in the synthesis of polymers from the parent compound. researchgate.net |
| Chemical Composition | For copolymers, determines the distribution of different monomer units. | Analyzes derivatives where this compound is copolymerized with other monomers. researchgate.net |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the key functional groups—hydroxyl (O-H), alkene (C=C and =C-H), and the pyridine ring (C=N, C=C, C-H)—give rise to distinct and identifiable peaks.
The FT-IR spectrum of the related allyl alcohol (2-propen-1-ol) shows characteristic absorbances that can be used as a baseline for interpreting the spectrum of this compound. acs.org The presence of the pyridine ring introduces additional complexities and characteristic bands. For instance, studies on 1-(2-quinolyl)-2-propen-1-ol, a structurally similar compound, show characteristic peaks for the hydroxyl group and the aromatic system. acs.org
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3400 - 3200 (broad) | O-H stretch | Characteristic broad peak due to hydrogen bonding of the alcohol group. libretexts.org |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic (pyridine) and vinylic (=C-H) C-H bond stretching. |
| 3000 - 2850 | C-H stretch (sp³) | Stretching of the C-H bonds in the CH₂ group. libretexts.org |
| 1670 - 1640 | C=C stretch | Stretching of the carbon-carbon double bond in the propenyl chain. libretexts.org |
| 1605 - 1580 | C=C, C=N stretch | Pyridine ring stretching vibrations. These are often seen as a pair of bands. |
| 1480 - 1430 | C=C, C=N stretch | Additional pyridine ring stretching vibrations. |
| 1200 - 1000 | C-O stretch | Stretching of the carbon-oxygen single bond of the primary alcohol. |
| 990 - 910 | =C-H bend | Out-of-plane bending (wag) of the hydrogens on the double bond. |
Raman Spectroscopy
Raman spectroscopy is complementary to FT-IR, as it detects vibrational modes based on changes in bond polarizability rather than changes in dipole moment. This makes it particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is excellent for characterizing the C=C double bond and the vibrations of the pyridine ring.
In molecules with conjugated π-systems like pyridyl-containing compounds, resonance Raman effects can occur, where laser excitation near an electronic absorption band significantly enhances the intensity of specific Raman peaks. mdpi.com Analysis of related molecules like trans-1,2-bi-(4-pyridyl) ethylene (B1197577) shows strong Raman lines for the pyridine ring breathing mode (~1010 cm⁻¹) and ring stretching modes (~1200, 1610, and 1640 cm⁻¹). researchgate.net
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Description |
| ~3070 | C-H stretch (sp²) | Aromatic and vinylic C-H stretching. |
| 1640 - 1610 | C=C stretch / Ring stretch | Strong band from the propenyl C=C bond, often coupled with a pyridine ring vibration. researchgate.net |
| ~1600 | Ring stretch | Pyridine ring C=C and C=N stretching. |
| 1200 - 1350 | C-C stretch / C-H bend | In-plane bending of C-H bonds and stretching of C-C single bonds. |
| ~1010 | Ring breathing | Symmetric stretching/contraction of the entire pyridine ring, often a sharp and intense peak. researchgate.net |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, which includes the pyridine ring and the adjacent C=C double bond, gives rise to characteristic absorption bands in the UV region.
The primary electronic transitions expected are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. A lower-intensity n → π* transition, involving the excitation of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital, may also be observed. units.it The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment, a phenomenon known as solvatochromism. units.itacademie-sciences.fr Polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption wavelength. units.it
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Approximate λ_max (nm) | Description |
| π → π | 220 - 270 | High-intensity absorption due to the conjugated pyridine and alkene system. Benzene (B151609) itself has a band around 255 nm. units.it |
| n → π | 270 - 300 | Lower-intensity absorption resulting from the promotion of a lone-pair electron on the nitrogen atom. |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute and relative stereochemistry, bond lengths, bond angles, and intermolecular interactions.
For this compound, X-ray crystallography is crucial for:
Confirming Connectivity: Verifying the atomic connections as predicted by synthesis.
Determining Stereochemistry: Unambiguously assigning the configuration of the double bond as either E (trans) or Z (cis). This is critical as isomers can have different properties. Studies on related pyridyl propenol systems have successfully used this method to determine stereochemistry.
Analyzing Conformation: Revealing the preferred orientation of the pyridine ring relative to the propenol side chain.
Investigating Intermolecular Interactions: Identifying hydrogen bonding patterns involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing.
The Crystallography Open Database contains entries for structurally related compounds, such as those derived from 1-(2-pyridyl)-2-propen-1-ol, demonstrating the utility of this technique for elucidating the precise solid-state structures of such molecules. ugr.es
Table 5: Structural Information from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |
| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |
| Torsional Angles | Defines the conformation of the molecule (e.g., rotation around single bonds). |
| Hydrogen Bonding | Identifies donor-acceptor distances and angles for intermolecular hydrogen bonds. |
Other Advanced Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation
Beyond the primary techniques, other methods are essential for routine analysis, particularly for confirming purity and separating mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound. Using a reversed-phase column (e.g., C18), a mobile phase gradient (typically acetonitrile (B52724) and water) can effectively separate the main compound from starting materials, byproducts, and potential isomers. The area under the peak in the chromatogram, typically detected by a UV detector set to the compound's λ_max, is proportional to its concentration, allowing for quantitative purity assessment. It is also the ideal method for separating the E and Z isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound is first vaporized and passed through a GC column, where it separates from other volatile components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), causing it to fragment in a reproducible manner. The resulting mass spectrum, with its unique fragmentation pattern, serves as a molecular fingerprint for identity confirmation. The mass spectrum for the saturated analog, 3-(3-pyridyl)-propan-1-ol, shows characteristic fragments that can be used as a reference for predicting the fragmentation of the unsaturated compound. nih.gov
Table 6: Summary of Chromatographic Methods
| Technique | Principle | Information Provided |
| HPLC | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantitative analysis, separation of E/Z isomers. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection and fragmentation. | Identity confirmation via retention time and mass fragmentation pattern, analysis of volatile impurities. |
Theoretical and Computational Chemistry Studies of 3 3 Pyridyl 2 Propen 1 Ol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It is a popular and versatile tool in computational chemistry, balancing accuracy with computational cost. aps.org For 3-(3-PYRIDYL)-2-PROPEN-1-OL (B14959), DFT calculations would provide fundamental insights into its behavior.
Electronic Structure Analysis (HOMO/LUMO Energy Gaps, Molecular Orbitals)
The electronic structure is key to understanding a molecule's reactivity and spectral properties. DFT is used to calculate the energies and shapes of molecular orbitals.
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. In a reaction, the HOMO of one molecule often interacts with the LUMO of another. researchgate.net
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons, representing the ability to accept electrons.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.gov A large gap implies high stability. nih.govmdpi.com This energy gap is instrumental in predicting the absorption wavelengths in UV-Vis spectroscopy. mdpi.com
For this compound, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and the propenol double bond, while the LUMO would also be located over the conjugated π-system. A hypothetical data table for such an analysis is presented below.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO |
Charge Distribution, Molecular Electrostatic Potential, and Reactivity Descriptors
Charge Distribution: DFT calculations can determine how electronic charge is distributed across the molecule. This helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. dntb.gov.ua For this compound, the nitrogen atom in the pyridine ring and the oxygen of the alcohol group would be expected to be regions of high negative potential.
Reactivity Descriptors: Global reactivity descriptors like electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov
Prediction and Assignment of Vibrational Frequencies
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. rsc.org By calculating these frequencies for an optimized molecular geometry, a theoretical spectrum can be generated. This theoretical spectrum is crucial for assigning the vibrational modes observed in experimental spectra, such as C=C stretching, C-O stretching, O-H bending, and the characteristic vibrations of the pyridine ring.
Thermodynamic Parameters and Reaction Energy Profiles
DFT can be used to calculate key thermodynamic properties. These calculations are essential for understanding the stability of the molecule and the energetics of chemical reactions it might undergo.
Thermodynamic Parameters: Properties such as standard enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G) can be computed. These values help determine the spontaneity and energy changes associated with reactions.
Reaction Energy Profiles: For a proposed reaction involving this compound, DFT can map out the entire energy landscape. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The resulting energy profile reveals the reaction mechanism and the activation energy, which governs the reaction rate.
Molecular Dynamics Simulations and Conformational Analysis
Conformational Analysis: This involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, rotation around the C-C and C-O single bonds would lead to various conformers with different energies. Computational methods can identify the most stable (lowest energy) conformers and the energy barriers for rotation between them.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. An MD simulation would show how this compound behaves in a specific environment (e.g., in water or another solvent) at a given temperature and pressure. This provides insight into its flexibility, conformational changes, and interactions with surrounding solvent molecules, which are crucial for understanding its behavior in a realistic setting.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for discovering and verifying reaction mechanisms. For a reaction involving this compound, such as its oxidation or esterification, DFT calculations can be employed to:
Identify Plausible Pathways: Multiple potential reaction pathways can be proposed and tested computationally.
Locate Transition State Structures: A transition state is the highest energy point along a reaction coordinate. Its geometry is critical for understanding how the reaction proceeds. Computational methods can precisely locate the structure of these fleeting states.
Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified as the one with the lowest energy barrier.
Investigation of Non-Linear Optical (NLO) Properties
Theoretical and computational chemistry studies play a pivotal role in the investigation of the Non-Linear Optical (NLO) properties of molecular systems. For organic molecules like this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict their potential for NLO applications. These applications are significant in fields such as photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability, which is a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser.
The key parameters that characterize the NLO properties of a molecule are the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). The dipole moment provides insight into the charge distribution within the molecule, while polarizability and hyperpolarizability describe the linear and non-linear response of the molecule to an external electric field, respectively. A high value of first-order hyperpolarizability is a primary indicator of a potentially useful NLO material.
Detailed research findings on analogous compounds, such as pyridine-based chalcones, have demonstrated their potential as NLO materials. For instance, computational studies on molecules with a similar donor-π-acceptor framework have shown that the intramolecular charge transfer from an electron-donating group to an electron-accepting group through the π-system enhances the NLO response. In the case of this compound, the pyridine ring can act as an electron-accepting moiety, while the hydroxyl group on the propenol chain can have a mild electron-donating character.
To illustrate the typical NLO parameters calculated for this class of compounds, the following tables present data from a computational study on a related pyridine derivative, 3-(2,3-dichlorophenyl)-1-(pyridine-2-yl)prop-2-en-1-one (DCPP), calculated using the B3LYP/6-311++G(d,p) level of theory.
Table 1: Calculated Electric Dipole Moment Components and Total Dipole Moment of DCPP
| Dipole Moment Component | Value (Debye) |
| µx | -1.1391 |
| µy | 2.5029 |
| µz | 0.4077 |
| µtotal | 2.7686 |
Table 2: Calculated Polarizability Components and Mean Polarizability of DCPP
| Polarizability Component | Value (esu) |
| αxx | -26.096 |
| αxy | 1.956 |
| αyy | -20.082 |
| αxz | -1.741 |
| αyz | 0.932 |
| αzz | -10.596 |
| αtotal | -18.924 x 10-24 |
Table 3: Calculated First-Order Hyperpolarizability Components and Total Hyperpolarizability of DCPP
| Hyperpolarizability Component | Value (esu) |
| βxxx | -1050.803 |
| βxxy | 196.353 |
| βxyy | 385.247 |
| βyyy | -682.493 |
| βxxz | -123.708 |
| βxyz | 7.913 |
| βyyz | -69.349 |
| βxzz | -21.139 |
| βyzz | 46.549 |
| βzzz | -1.111 |
| βtotal | 17.4593 x 10-30 |
The calculated total first-order hyperpolarizability (βtotal) of DCPP was found to be approximately 90 times greater than that of urea (B33335) (β = 0.1947 x 10-30 esu), a standard material used for NLO comparisons. This significant enhancement in the hyperpolarizability highlights the potential of pyridine-containing π-conjugated systems for NLO applications. The large βtotal value is attributed to the efficient intramolecular charge transfer within the molecule.
These findings from related compounds strongly suggest that this compound would also exhibit interesting NLO properties. The extent of these properties would be influenced by the specific arrangement of its atoms and the resulting electronic structure. Further theoretical studies focusing specifically on this compound are warranted to precisely quantify its NLO parameters and to fully assess its potential for use in advanced optical materials.
Applications of 3 3 Pyridyl 2 Propen 1 Ol in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The utility of 3-(3-pyridyl)-2-propen-1-ol (B14959) as a foundational element in the construction of more elaborate molecular architectures is a subject of scientific interest. Its bifunctional nature, containing both a nucleophilic hydroxyl group and an electron-deficient aromatic system, allows for a variety of chemical transformations.
A comprehensive review of scientific literature did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of polycyclic nitrogen heterocycles or alkaloid scaffolds. Research in this area has predominantly focused on the isomeric compound, 1-(2-pyridyl)-2-propen-1-ol, which has been successfully employed in the synthesis of indolizidine alkaloids. However, equivalent synthetic routes originating from the 3-pyridyl isomer are not documented in peer-reviewed sources.
This compound serves as a documented intermediate in the synthesis of several classes of chemical compounds. Its functional groups are amenable to a range of standard organic reactions, making it a valuable starting material.
The compound is a known intermediate in the preparation of aminomethyl benzimidazoles and aminopyridines , which are scaffolds of interest in medicinal chemistry. Furthermore, research has demonstrated the synthesis of novel substituted allylic alcohols, such as 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ols , which were prepared via the reduction of the corresponding ketone with sodium borohydride. researchgate.net This underscores the role of the this compound framework as a key structural motif.
The reactivity of the allylic alcohol moiety allows for straightforward chemical transformations.
Oxidation: The alcohol can be oxidized to yield the corresponding α,β-unsaturated aldehyde, 3-(3-pyridyl)-2-propenal , or further to the carboxylic acid, 3-(3-pyridyl)-2-propenoic acid , using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Reduction: The double bond and the alcohol can be reduced, for instance through catalytic hydrogenation, to form the saturated alcohol, 3-(3-pyridyl)-propan-1-ol .
Substitution: The pyridine (B92270) ring itself is susceptible to electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of further functional groups onto the aromatic core.
| Starting Material | Reaction Type | Product(s) |
| This compound | Oxidation | 3-(3-Pyridyl)-2-propenal, 3-(3-Pyridyl)-2-propenoic acid |
| This compound | Reduction | 3-(3-Pyridyl)-propan-1-ol |
| This compound | Electrophilic Substitution | Substituted pyridine derivatives |
| 3-Aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one | Reduction | 3-Aryl-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ol |
Catalytic Applications (Beyond Ligand Role)
While pyridyl-containing compounds are frequently used as ligands in transition metal catalysis, their direct participation as substrates or catalysts is a distinct area of investigation.
No specific, documented examples were found in the scientific literature of this compound being used as a substrate in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. While allylic alcohols can be challenging substrates in certain cross-metathesis reactions, and various catalytic systems for such transformations exist, the application of these methods to this compound has not been reported. beilstein-journals.org
Detailed studies have shown that the isomeric 1-(2-pyridyl)-2-propen-1-ol can participate directly in organocatalytic systems, acting as a Hantzsch ester mimic for the metal-free reduction of nitroarenes. acs.org This reactivity is attributed to the specific electronic arrangement and proximity of the nitrogen atom in the 2-position of the pyridine ring. A review of the literature found no evidence that this compound exhibits similar behavior or participates in other organocatalytic systems.
Emerging Roles in Advanced Materials Research (e.g., Polymerizable Monomers)
A thorough search of patents and scientific journals did not reveal any studies where this compound is used as a monomer for polymerization or incorporated into advanced materials. While polymers containing a 3-pyridyl moiety have been synthesized from more complex monomers, the direct polymerization of this compound is not a documented application. ontosight.ai
Future Research Directions and Unexplored Avenues for 3 3 Pyridyl 2 Propen 1 Ol Chemistry
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The presence of a stereocenter and a double bond in the propenol side chain of 3-(3-pyridyl)-2-propen-1-ol (B14959) offers the potential for creating chiral molecules with specific three-dimensional arrangements. However, the development of synthetic routes that can control this stereochemistry with high precision remains a significant challenge and a crucial area for future investigation.
Current synthetic methods often result in racemic mixtures, limiting their application in fields where chirality is critical, such as pharmaceuticals. Future research should focus on asymmetric catalysis to produce enantiomerically pure or enriched forms of this compound and its derivatives. Key strategies could include:
Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) for the enantioselective hydrogenation of a corresponding ynone precursor could establish the chiral center at the alcohol position. The development of ligands specifically tailored for pyridyl-substituted substrates would be essential for achieving high enantioselectivity.
Chiral Transfer Hydrogenation: This method offers a practical alternative to using high-pressure hydrogen gas and can be highly effective for producing chiral alcohols.
Enzymatic Kinetic Resolution: Lipases and other enzymes have been successfully used for the kinetic resolution of racemic allylic alcohols. nih.govrsc.org This biocatalytic approach could be applied to resolve racemic this compound, providing access to both enantiomers. nih.govrsc.org
Diastereoselective Reactions: For derivatives of this compound with multiple stereocenters, developing diastereoselective reactions will be paramount. This could involve substrate-controlled methods, where existing stereocenters direct the formation of new ones, or reagent-controlled methods using chiral reagents or catalysts. aalto.fimdpi.com
The successful development of these stereoselective routes would significantly enhance the value of the this compound scaffold for applications in medicinal chemistry and the synthesis of complex natural products.
Integration with Sustainable Chemistry Methodologies (e.g., Flow Chemistry, Biocatalysis)
To align with the principles of green chemistry, future synthetic strategies for this compound should incorporate sustainable methodologies. researchgate.netresearchgate.netnih.gov This involves reducing waste, minimizing energy consumption, and using less hazardous reagents. Two promising areas for development are flow chemistry and biocatalysis.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved scalability, and higher yields. mdpi.comnih.gov For the synthesis of this compound and its derivatives, flow chemistry could be particularly beneficial for:
Hazardous Reactions: Reactions involving unstable intermediates or highly exothermic processes can be managed more safely in microreactors due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. europa.eu
Multi-step Syntheses: Complex synthetic sequences can be telescoped into a continuous process, eliminating the need for isolating and purifying intermediates at each step. uc.ptacs.org This reduces solvent usage and waste generation.
Photochemical and Electrochemical Reactions: Flow reactors are ideally suited for integrating photochemical and electrochemical steps, allowing for precise control over irradiation time and electrode surface area.
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. rsc.org For this compound chemistry, biocatalysis could be explored for:
Allylic Oxidation: Enzymes like cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) have shown the ability to perform selective C-H oxyfunctionalization to create allylic alcohols. nih.gov Engineering these enzymes could enable the direct and stereoselective synthesis of this compound from a suitable precursor.
Stereoselective Transformations: As mentioned earlier, enzymes are powerful tools for achieving high enantioselectivity in the synthesis of chiral alcohols and their derivatives. nih.govchemrxiv.org
The integration of these sustainable methodologies would not only make the synthesis of pyridyl-propen-1-ol derivatives more efficient and environmentally friendly but could also enable novel chemical transformations that are difficult to achieve with conventional methods.
Exploration of Novel Photochemical and Electrochemical Transformations
The pyridine (B92270) ring and the alkene functionality in this compound are both amenable to photochemical and electrochemical transformations, opening up avenues for novel reactivity.
Photochemical Transformations: The photochemical cycloaddition of benzene (B151609) derivatives to alkenes is a well-studied area, and similar reactivity could be explored for the pyridyl group. acs.org Future research could investigate:
[2+2], [3+2], and [4+2] Cycloadditions: Irradiation of this compound in the presence of other alkenes or alkynes could lead to the formation of complex, nitrogen-containing polycyclic structures. acs.orgresearchgate.net
Radical Functionalization: Visible-light photocatalysis can be used to generate pyridinyl radicals from pyridinium (B92312) ions. nih.govacs.org These radicals can then couple with other radical species, enabling C-H functionalization and the formation of new C-C bonds at various positions on the pyridine ring. nih.govacs.orgnih.gov This provides a powerful method for late-stage functionalization.
Electrochemical Transformations: Electrochemistry offers a reagent-free method for oxidation and reduction, providing a green alternative to traditional chemical reagents. researchgate.net Potential applications in the context of this compound include:
Oxidative Cyclizations: Anodic oxidation can be used to generate reactive intermediates that undergo intramolecular cyclization. For example, the alcohol group could be transformed to enable nucleophilic substitution, leading to the formation of nitrogen heterocycles like aziridines or pyrrolidines under specific conditions. rsc.orgrsc.org
Tuning Redox Potentials: The electronic properties of the pyridine ring can be tuned by introducing different functional groups. This, in turn, affects the electrochemical behavior of the molecule, which could be exploited for applications in sensors or electrocatalysis. nih.gov
Design of Advanced Functional Materials Based on Pyridyl-Propen-1-ol Scaffolds
The rigid structure of the pyridine ring combined with the reactive propenol side chain makes this compound an attractive building block for advanced functional materials.
| Potential Material Class | Key Feature of Scaffold | Prospective Application |
| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Pyridine nitrogen as a ligand | Gas storage, catalysis, sensing |
| Conducting Polymers | Conjugated π-system | Organic electronics, sensors |
| Liquid Crystals | Anisotropic molecular shape | Display technologies |
| Bioactive Materials | Pyridine scaffold is common in pharmaceuticals epa.gov | Drug delivery, functionalized implants |
Future work in this area could involve:
Polymerization: The alcohol and alkene functionalities can be used as handles for polymerization, leading to the creation of novel polymers with tailored electronic and physical properties.
Ligand Development: The pyridine nitrogen is an excellent coordination site for metal ions. By modifying the propenol side chain, new ligands can be designed for use in catalysis or as building blocks for metal-organic frameworks (MOFs). nih.gov
Energetic Materials: The introduction of nitro or azide (B81097) groups onto the pyridine ring could lead to the development of new energetic materials, although this requires careful consideration of stability and safety. nih.gov
Computational Design and Prediction of New Reactivities and Properties
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts and accelerating the discovery process. For this compound, computational methods can be applied to:
Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and understand reaction mechanisms. nih.govresearchgate.net This can help in designing more efficient synthetic routes.
Design Novel Catalysts: Computational screening can identify promising catalyst structures for enantioselective and diastereoselective reactions, reducing the time and effort required for experimental screening.
Predict Material Properties: The electronic, optical, and mechanical properties of polymers and other materials derived from this compound can be predicted using computational models. researchgate.netnih.gov This allows for the in-silico design of materials with specific desired characteristics.
Explore Conformational Space: Understanding the stable conformations of the molecule and its derivatives is crucial for designing molecules that can bind to specific biological targets or self-assemble into ordered materials.
By combining computational design with experimental validation, the exploration of this compound chemistry can be made more systematic and efficient, leading to the discovery of new reactions, materials, and applications.
Q & A
Q. What analytical methods are most reliable for structural elucidation of 3-(3-pyridyl)-2-propen-1-ol and its derivatives?
To confirm the structure of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) , and X-ray crystallography . For example, X-ray diffraction studies (e.g., single-crystal analysis) provide precise bond lengths and angles, as demonstrated in structural reports of analogous pyridyl alcohols . High-resolution MS coupled with fragmentation patterns can resolve ambiguities in molecular ion peaks .
Q. How can synthetic routes to this compound be optimized for high regioselectivity?
Catalytic hydrogenation of 3-(3-pyridyl)-2-propenal derivatives or Grignard reactions using pyridylmagnesium halides are common approaches. To enhance regioselectivity, use sterically hindered catalysts (e.g., Pd/C with controlled pore size) or low-temperature conditions to minimize side reactions. Analogous syntheses of substituted propenols highlight the importance of protecting-group strategies for the pyridyl moiety during reaction steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound metabolites?
Metabolites such as diols or glucuronides (e.g., 1-(3-pyridyl)-1,4-butanediol) may exhibit solvent-dependent shifts in NMR or MS profiles. Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways and validate fragmentation patterns via LC-MS/MS with collision-induced dissociation (CID). Cross-reference data with standardized databases like NIST Chemistry WebBook, which provides solvent-specific spectral libraries .
Q. What experimental design principles ensure reproducibility in studying the compound’s solvent-dependent conformational changes?
Control solvent purity (e.g., anhydrous DMSO or deuterated solvents) and temperature. Use polarized light microscopy or dynamic light scattering (DLS) to monitor aggregation states. For computational validation, compare experimental results with density functional theory (DFT) -predicted solvent interactions, leveraging crystallographic parameters from analogous structures (e.g., 3-phenylpropan-1-ol derivatives) .
Q. How can researchers evaluate the compound’s potential cytotoxicity using in vitro models?
Follow the RIFM safety evaluation framework for fragrance ingredients, which includes Ames tests , keratinocyte assays , and mitochondrial toxicity screening (e.g., MTT assays). Compare results with structurally related compounds, such as 3,4-methylenedioxycinnamyl alcohol, to identify toxicity trends linked to pyridyl or propenol functional groups .
Q. What strategies mitigate interference from impurities during quantification of this compound in biological matrices?
Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids. Use ultra-performance liquid chromatography (UPLC) paired with tandem MS for high sensitivity. For validation, spike samples with isotopically labeled internal standards (e.g., ²H₅-3-(3-pyridyl)-2-propen-1-ol) to correct for matrix effects .
Methodological Challenges and Solutions
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cytochrome P450)?
Perform molecular docking simulations using crystal structures of target enzymes (PDB entries) and optimize ligand conformations via molecular dynamics (MD) . Validate predictions with in vitro inhibition assays, referencing protocols for similar pyridine derivatives .
Q. What techniques are suitable for analyzing the compound’s photostability under UV exposure?
Use accelerated UV aging chambers with controlled irradiance (e.g., 0.5 W/m² at 340 nm) and monitor degradation via HPLC-UV/Vis . Compare degradation products with synthetic standards (e.g., 3-(3-pyridyl)-2-propenal) to identify cleavage pathways .
Data Management and Validation
Q. How should researchers address discrepancies in reported melting points or solubility data?
Replicate measurements using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility. Cross-check with peer-reviewed datasets, avoiding non-curated sources. For example, NIST data for 2-propen-1-ol derivatives provides benchmark values for validation .
Q. What statistical approaches are recommended for interpreting metabolomics data involving this compound?
Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish metabolite clusters. Use software like TraceFinder 3.0 for peak integration and normalization, as demonstrated in studies of pyridyl alcohol metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
